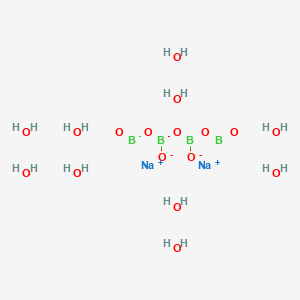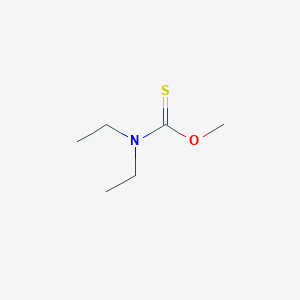![molecular formula C4H10NO4P B1251265 [(S)-1-acetamidoethyl]phosphonic acid](/img/structure/B1251265.png)
[(S)-1-acetamidoethyl]phosphonic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[(S)-1-acetamidoethyl]phosphonic acid is a member of the class of acetamides obtained by formal condensation of acetic acid with the amino group of (S)-(1-aminoethyl)phosphonic acid. It is a member of acetamides and a member of phosphonic acids. It derives from a (S)-(1-aminoethyl)phosphonic acid. It is a conjugate acid of a [(S)-1-acetamidoethyl]phosphonate(1-).
Scientific Research Applications
Biosynthesis of Phosphonic Acids
(S)-1-acetamidoethyl]phosphonic acid, a phosphonic acid derivative, has been identified in studies investigating the biosynthesis of natural products by microorganisms. Streptomyces regensis, for instance, produces several phosphonic acids, including (2-acetamidoethyl)phosphonic acid, revealing the complex biosynthetic pathways of these compounds in nature (Cioni et al., 2014).
Applications in Chemistry and Biology
The phosphonic acid functional group, to which (S)-1-acetamidoethyl]phosphonic acid belongs, finds extensive applications due to its structural analogy with phosphates. This includes its use in the design of supramolecular materials, surface functionalization, analytical purposes, and medical imaging (Sevrain et al., 2017).
Surface and Interface Properties Control
Phosphonic acids play a significant role in controlling surface and interface properties in various materials, including the synthesis of nanomaterials and development of electronic devices. Their unique chemical properties make them ideal for these applications (Guerrero et al., 2013).
Prebiotic Chemistry
In the context of prebiotic chemistry, phosphonic acids, including derivatives similar to (S)-1-acetamidoethyl]phosphonic acid, have been studied for their role in the early Earth's chemistry. These compounds are speculated to have been involved in the formation of prebiotic carbohydrate derivatives (de Graaf et al., 1997).
Catalytic Asymmetric Reactions
The compound has been studied in the context of catalytic asymmetric reactions, where it is used to construct quaternary α-carbon centers on α-amino phosphonates, illustrating its importance in organic synthesis (Kuwano et al., 1999).
Medicinal Chemistry
(S)-1-acetamidoethyl]phosphonic acid and its derivatives are part of a broader class of R-aminophosphonic acids, which are analogues of amino acids and have significant applications in medicinal chemistry. Their unique N C P scaffold makes them potential candidates for enzyme inhibition and other biological interactions (Mucha et al., 2011).
Environmental Applications
Phosphonic acids, including compounds related to (S)-1-acetamidoethyl]phosphonic acid, are studied for their potential in environmental applications, such as the removal of heavy metals from aqueous solutions. Their unique binding properties make them effective in adsorbing heavy metal ions (Yantasee et al., 2003).
properties
Product Name |
[(S)-1-acetamidoethyl]phosphonic acid |
|---|---|
Molecular Formula |
C4H10NO4P |
Molecular Weight |
167.1 g/mol |
IUPAC Name |
[(1S)-1-acetamidoethyl]phosphonic acid |
InChI |
InChI=1S/C4H10NO4P/c1-3(6)5-4(2)10(7,8)9/h4H,1-2H3,(H,5,6)(H2,7,8,9)/t4-/m0/s1 |
InChI Key |
OWNNFWRGXJDEEX-BYPYZUCNSA-N |
Isomeric SMILES |
C[C@@H](NC(=O)C)P(=O)(O)O |
Canonical SMILES |
CC(NC(=O)C)P(=O)(O)O |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















